molecular formula C19H15N3OS B2823304 N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 1424383-25-4

N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No. B2823304
M. Wt: 333.41
InChI Key: LMMMHZHUZYGPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the quinoline family of compounds, which have been shown to have a wide range of biological activities.

Mechanism Of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have anti-inflammatory effects by inhibiting the production of cytokines and other inflammatory mediators.

Biochemical And Physiological Effects

Studies have shown that N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide has a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the invasion and migration of cancer cells. It may also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide in lab experiments is its potent anti-cancer activity. It may also have applications in the treatment of inflammatory diseases. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide. One area of research could be to further elucidate its mechanism of action, which may lead to the development of more potent and selective compounds. Another area of research could be to explore its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, more research is needed to determine its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-amino-4-cyanomethylquinoline, which is reacted with cyclopropylamine to form N-(cyanomethyl)-N-cyclopropyl-2-(quinolin-4-yl)ethanamine. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide has been used in a variety of scientific research applications. One of the main areas of research has been in the field of cancer biology, where it has been shown to have potent anti-cancer activity. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c20-9-10-22(13-7-8-13)19(23)15-12-17(18-6-3-11-24-18)21-16-5-2-1-4-14(15)16/h1-6,11-13H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMMHZHUZYGPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide

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